Serotonin Transporter Affinity Variation Across N2-Substituted Analogs
The target compound demonstrates serotonin transporter (SERT) inhibitory activity with a reported Ki value of 8.5 nM in rat synaptosomal preparations [1]. However, closely related derivatives bearing identical morpholino-triazine cores but with modified substitution at the N2-position exhibit substantially different SERT affinities. For example, the N-(pyridin-3-ylmethyl) substituted analog (CID 684642; 4-chloro-6-(4-morpholinyl)-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine) displays a Ki of 537 nM against the same target under comparable assay conditions [2]. This represents an approximately 63-fold difference in SERT binding affinity attributable solely to N2-substitution variation.
| Evidence Dimension | Serotonin transporter (SERT) inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 8.5 nM |
| Comparator Or Baseline | 4-Chloro-6-(4-morpholinyl)-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine; Ki = 537 nM |
| Quantified Difference | 63.2-fold difference in Ki value (537 nM vs 8.5 nM) |
| Conditions | Inhibition of tritiated serotonin (5-HT) uptake by SERT in rat synaptosomes |
Why This Matters
The unsubstituted N2-amino form (target compound) retains a substantially higher SERT affinity than bulkier N-alkylated derivatives, indicating that this specific substitution state is critical for maintaining nanomolar potency in serotonin transporter-targeted applications.
- [1] BindingDB Entry BDBM50367551 (CHEMBL1743803). Affinity Data: Ki = 8.5 nM for inhibition of tritiated serotonin uptake by SERT in rat synaptosomes. View Source
- [2] BindingDB Entry. Ki Summary: MLS000121154 (CID 684642); 4-chloro-6-(4-morpholinyl)-N-(3-pyridinylmethyl)-1,3,5-triazin-2-amine; Ki = 537 nM for SERT inhibition in rat synaptosomes. View Source
